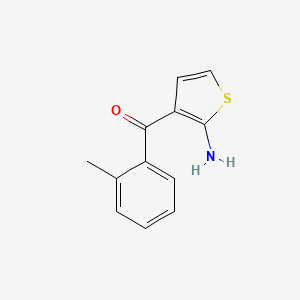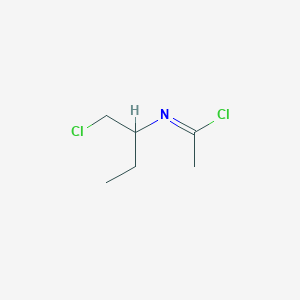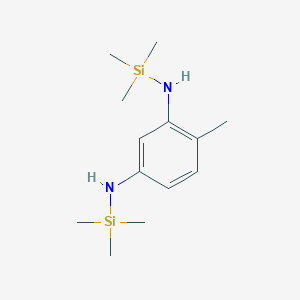
1-Oxo-3-phenyl-2,3-dihydro-1H-indene-5,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-phenyl-2,3-dihydro-1H-indene-5,6-diyl diacetate is an organic compound belonging to the indane family This compound is characterized by its unique structure, which includes a phenyl group and two acetate groups attached to an indane backbone
Preparation Methods
The synthesis of 1-Oxo-3-phenyl-2,3-dihydro-1H-indene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indane core, which can be achieved through the hydrogenation of indene . The phenyl group is then introduced via Friedel-Crafts acylation, followed by the oxidation of the resulting intermediate to form the 1-oxo group. Finally, the diacetate groups are introduced through esterification reactions using acetic anhydride under acidic conditions .
Chemical Reactions Analysis
1-Oxo-3-phenyl-2,3-dihydro-1H-indene-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the
Properties
CAS No. |
54131-14-5 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(6-acetyloxy-1-oxo-3-phenyl-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C19H16O5/c1-11(20)23-18-9-15-14(13-6-4-3-5-7-13)8-17(22)16(15)10-19(18)24-12(2)21/h3-7,9-10,14H,8H2,1-2H3 |
InChI Key |
NSYUDOWYABDDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=O)CC(C2=C1)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
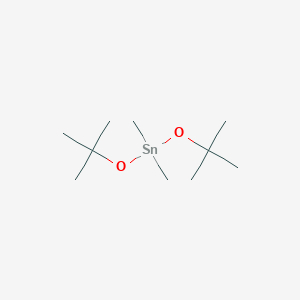


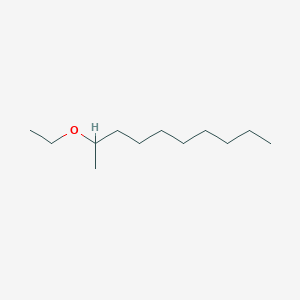
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
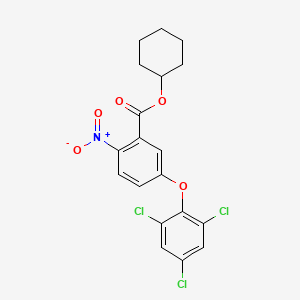
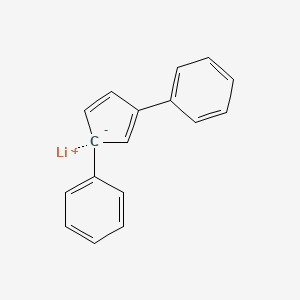
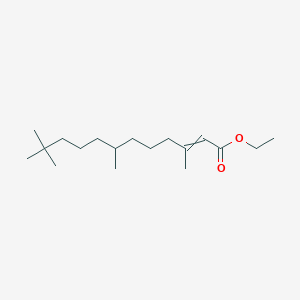

![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
